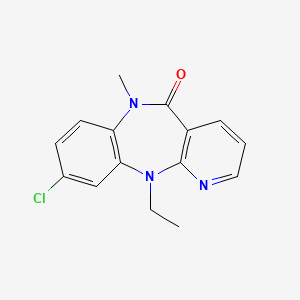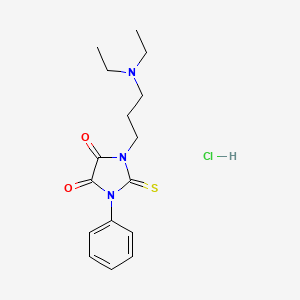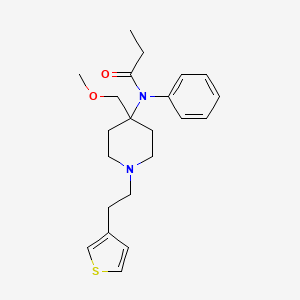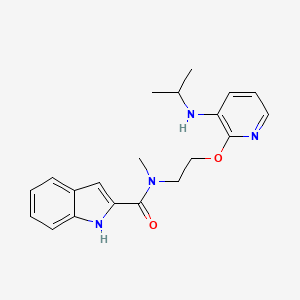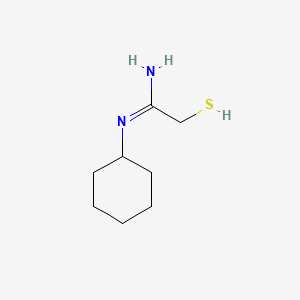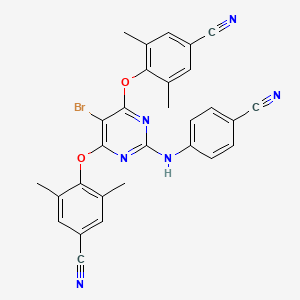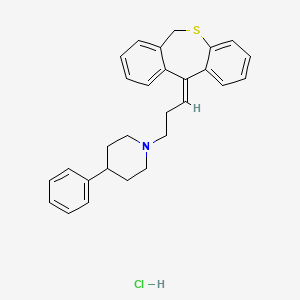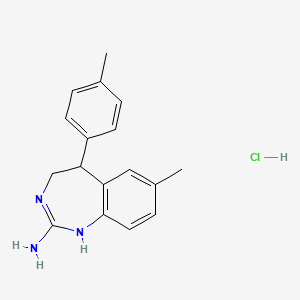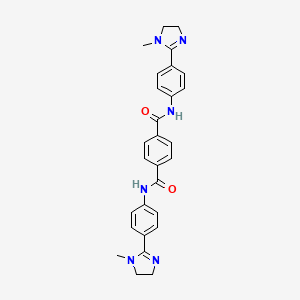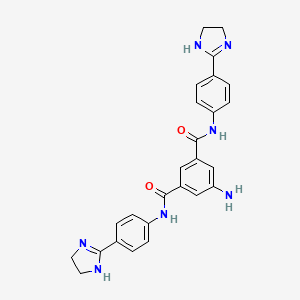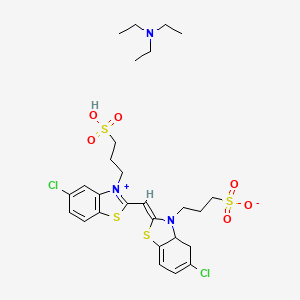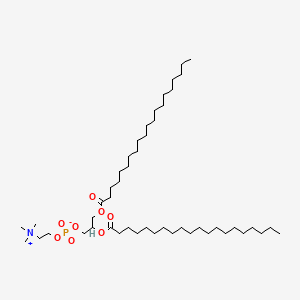
Diarachidoyl phosphatidylcholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diarachidoyl phosphatidylcholine is a phospholipid containing two saturated long-chain arachidic acid molecules (20:0) at the sn-1 and sn-2 positions. It is a type of phosphatidylcholine, which is a major component of biological membranes. This compound is used in the generation of micelles, liposomes, and other types of artificial membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphatidylcholines, including diarachidoyl phosphatidylcholine, typically involves the preparation of optically pure precursors such as sn-glycero-3-phosphocholine (GPC) and their subsequent acylation with fatty acids. The acylation process can be aided by ultrasound and base-catalyzed esterification, providing a phospholipid in more than 80% yield .
Industrial Production Methods
A new spray drying method has been developed for the manufacture of rugose lipid particles of this compound. This method involves a simplified aqueous suspension feedstock preparation process and optimized processing conditions to produce particles with highly rugose surface features .
Análisis De Reacciones Químicas
Types of Reactions
Diarachidoyl phosphatidylcholine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are catalyzed by enzymes such as CTP:phosphocholine cytidylyltransferase and cholinephosphotransferase .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include NADPH, cytochrome P450, and ascorbic acid. These reagents are involved in lipid peroxidation and other oxidative processes .
Major Products Formed
The major products formed from the reactions of this compound include lipid hydroperoxides and malondialdehyde, which are indicators of lipid peroxidation .
Aplicaciones Científicas De Investigación
Diarachidoyl phosphatidylcholine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of diarachidoyl phosphatidylcholine involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. It can also participate in lipid peroxidation processes mediated by cytochrome P450 and NADPH . The molecular targets and pathways involved include the phospholipase D enzymes, which produce signaling lipids such as phosphatidic acid and lysophosphatidic acid .
Comparación Con Compuestos Similares
Similar Compounds
Dipalmitoyl phosphatidylcholine (DPPC): Contains two palmitic acid molecules (16:0) and is a major component of lung surfactant.
Distearoyl phosphatidylcholine (DSPC): Contains two stearic acid molecules (18:0) and is used in liposome production.
Dibehenoyl phosphatidylcholine (DBPC): Contains two behenic acid molecules (22:0) and is used in similar applications as diarachidoyl phosphatidylcholine.
Uniqueness
This compound is unique due to its long-chain arachidic acid molecules, which provide distinct physical properties such as higher melting points and different membrane fluidity characteristics compared to shorter-chain phosphatidylcholines .
Propiedades
Número CAS |
71259-34-2 |
|---|---|
Fórmula molecular |
C48H96NO8P |
Peso molecular |
846.3 g/mol |
Nombre IUPAC |
2,3-di(icosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H96NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h46H,6-45H2,1-5H3 |
Clave InChI |
YKIOPDIXYAUOFN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



